molecular formula C10H11N3 B1299502 1-Methyl-5-phenyl-1H-imidazol-2-ylamine CAS No. 787586-80-5

1-Methyl-5-phenyl-1H-imidazol-2-ylamine

Cat. No. B1299502
M. Wt: 173.21 g/mol
InChI Key: JCXDQWPBUIEPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-Methyl-5-phenyl-1H-imidazol-2-ylamine" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The papers provided discuss various imidazole derivatives with different substituents and their synthesis, biological evaluation, and structural analysis .

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of interest due to their pharmacological significance. Paper describes the synthesis of imidazole methyl esters with potent inhibitory activity in a CYP26A1 microsomal assay. Similarly, paper outlines the synthesis of 1H-imidazoles starting from phenylacetyl bromides or 1-(phenylacetyl)imidazoles, which showed antimycotic properties. Paper details the synthesis of benzimidazole derivatives with antihypertensive activity, while paper reports the synthesis of imidazol-2-yl-(amino)methylphosphonates and their unexpected cleavage under acidic conditions. Paper presents a one-pot synthesis of 1-hydroxy-2,4,5-trisubstituted imidazole derivatives, demonstrating the versatility of imidazole chemistry.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper provides a crystal structure analysis of a complex imidazole derivative, revealing intermolecular hydrogen bonds and C-H⋯π interactions that contribute to the stability of the crystal structure. Paper discusses the structure of a rearranged imidazole-triazole compound, highlighting the planarity and aromaticity of the imidazol-4-yl-triazole system and its hydrogen bonding interactions.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions that modify their structure and properties. Paper describes the cleavage of imidazol-2-yl-(amino)methylphosphonates under acidic conditions, leading to the formation of secondary imidazole-2 alkylamines. This reaction demonstrates the susceptibility of certain imidazole derivatives to acidic environments and the potential for generating new compounds through chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. The papers provided do not explicitly discuss the physical properties such as melting points, solubility, or stability of "1-Methyl-5-phenyl-1H-imidazol-2-ylamine." However, the biological activities reported, such as the inhibitory activity against CYP26A1 , antimycotic properties , and antihypertensive effects , suggest that these compounds possess significant chemical reactivity and potential for interaction with biological targets. The crystallographic data from papers and provide insights into the solid-state properties and intermolecular interactions of these compounds.

Scientific Research Applications

Derivatization Reagents for Aldehyde Detection

A novel pair of derivatization reagents, d0-4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (d0-MPIA) and d3-4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine (d3-MPIA), was synthesized for labeling aliphatic aldehydes. These reagents were used in conjunction with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific detection of aldehydes in aquatic products. This approach leverages the global isotope internal standard technology for quantification, demonstrating the reagents' application in enhancing analytical methodologies for food safety and quality assessment (Sun et al., 2014).

Inhibitors of Retinoic Acid Hydroxylase

Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, including derivatives of 1-methyl-5-phenyl-1H-imidazol-2-ylamine, were synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26). These compounds were found to significantly enhance the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, suggesting their potential use in developing treatments that require modulation of retinoic acid levels (Gomaa et al., 2011).

Antimicrobial Agents

A study on the synthesis of imidazole derivatives, including 1-methyl-5-phenyl-1H-imidazol-2-ylamine, demonstrated their potential as antimicrobial agents. The insilico and in vitro analyses highlighted the efficacy of these compounds against various microbial strains, indicating their promise for treating infectious diseases (Mohanta & Sahu, 2013).

Antihypertensive Activity

Research into benzimidazole derivatives related to 1-methyl-5-phenyl-1H-imidazol-2-ylamine revealed potent antihypertensive effects. The study involved synthesizing various compounds and evaluating their effects on blood pressure, indicating their potential application in treating hypertension (Sharma, Kohli, & Sharma, 2010).

Monoamine Oxidase Inhibitors

A series of derivatives based on 1-methyl-5-phenyl-1H-imidazol-2-ylamine were synthesized and evaluated as inhibitors of monoamine oxidase (MAO) A and B. These compounds, particularly those with specific substitutions, showed selective inhibition of MAO, suggesting their potential use in developing treatments for neurological disorders (Sasidharan et al., 2018).

Safety And Hazards

The safety data sheet for 1-Methyl-5-phenyl-1H-imidazol-2-ylamine indicates that it is for research and development use only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

1-methyl-5-phenylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-9(7-12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXDQWPBUIEPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360635
Record name 1-Methyl-5-phenyl-1H-imidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-phenyl-1H-imidazol-2-ylamine

CAS RN

787586-80-5
Record name 1-Methyl-5-phenyl-1H-imidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-phenyl-imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a microwave vial containing a solution of N-methylpyrimidin-2-amine (90b, 290 mg, 2.7 mmol) in acetonitrile (5 mL) was added 2-bromo-1-phenylethanone (714 mg, 3.6 mmol). The vial was sealed and heated in a microwave reactor at 130° C. for 20 minutes and then cooled to room temperature. The reaction mixture was treated with hydrazine hydrate (0.65 mL, 13.3 mmol) and then heated in a microwave reactor at 100° C. for 5.0 minutes. The solution was poured into water and filtered the precipitate to give 1-methyl-5-phenyl-1H-imidazol-2-ylamine (90c).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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